molecular formula C5H4N4O B10760132 3H-Pyrazolo[4,3-D]pyrimidin-7-OL CAS No. 161746-78-7

3H-Pyrazolo[4,3-D]pyrimidin-7-OL

Cat. No.: B10760132
CAS No.: 161746-78-7
M. Wt: 136.11 g/mol
InChI Key: OGCXIHWGXUQTCQ-UHFFFAOYSA-N
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Description

3H-Pyrazolo[4,3-D]Pyrimidin-7-Ol is an organic compound belonging to the class of pyrazolopyrimidines. These compounds are characterized by a pyrazole ring fused to a pyrimidine ring. The structure of this compound consists of a 5-membered pyrazole ring and a 6-membered pyrimidine ring, with a hydroxyl group attached to the 7th position of the pyrimidine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3H-Pyrazolo[4,3-D]Pyrimidin-7-Ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of substituted acrylic acids with hydrazine derivatives, followed by cyclization to form the pyrazolopyrimidine core . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide, and catalysts like p-toluenesulfonic acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 3H-Pyrazolo[4,3-D]Pyrimidin-7-Ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Properties

CAS No.

161746-78-7

Molecular Formula

C5H4N4O

Molecular Weight

136.11 g/mol

IUPAC Name

3,6-dihydropyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C5H4N4O/c10-5-4-3(1-8-9-4)6-2-7-5/h2H,1H2,(H,6,7,10)

InChI Key

OGCXIHWGXUQTCQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=O)NC=N2)N=N1

Origin of Product

United States

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